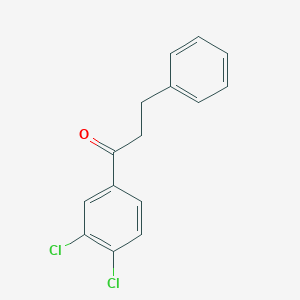

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one

描述

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLECOFJLJXJDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593017 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49747-54-8 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview

The most common and established method to prepare 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one involves a Friedel-Crafts acylation reaction. This method uses an acyl chloride derivative of the 3,4-dichlorophenyl moiety reacting with an aromatic compound (typically benzene or a phenyl derivative) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reaction Scheme

- Reactants: 3,4-dichlorobenzoyl chloride + phenylpropane or equivalent aromatic precursor

- Catalyst: Lewis acid (e.g., AlCl3)

- Solvent: Often nonpolar solvents like dichloromethane or carbon disulfide

- Conditions: Controlled temperature (0–50 °C) to avoid polyacylation

- Outcome: Formation of the ketone this compound

Advantages

- High regioselectivity for the acylation at the desired position

- Good yields under optimized conditions

- Scalable for industrial synthesis

Data Table: Typical Reaction Parameters

| Parameter | Typical Value |

|---|---|

| Molar ratio | Acyl chloride : aromatic = 1:1 |

| Catalyst amount | 1.0 to 1.2 equivalents AlCl3 |

| Temperature | 0–50 °C |

| Reaction time | 2–6 hours |

| Solvent | Dichloromethane or CS2 |

| Yield | 70–85% |

Alternative Synthetic Routes

Catalytic Oxidation and Coupling Methods

Recent research explores catalytic oxidative coupling reactions to form ketone linkages. For example, transition metal catalysts such as molybdenum-based heteropoly acids have been used to catalyze the formation of similar ketones via oxidative coupling of alcohols and alkynes, although direct application to this compound synthesis requires further adaptation.

Detailed Research Findings and Preparative Insights

Patent-Reported Methods

- Lipase-Catalyzed Esterification and Hydrolysis: A patent describes preparation of chiral 3-chloro-1-phenylpropan-1-ol esters using lipase CALB and acidic resins, followed by hydrolysis with lithium hydroxide to yield optically pure alcohol intermediates. While this method focuses on chlorophenyl derivatives, the approach highlights mild, environmentally friendly conditions with high selectivity and yield, which can inspire analogous synthesis for dichlorophenyl derivatives.

Synthetic Procedure from Vulcanchem

Chromatographic Purification

- After synthesis, the product is typically purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (e.g., 50:1) to isolate the pure ketone.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-dichlorobenzoyl chloride, AlCl3 | Well-established, scalable | Requires moisture-free conditions | 70–85% |

| Catalytic Oxidative Coupling | Transition metal catalysts (e.g., H3PMo12O40) | Potential mild conditions | Less direct, requires optimization | Moderate |

| Enzymatic Esterification | Lipase CALB, acidic resins, LiOH | High selectivity, mild conditions | More complex, for chiral intermediates | High (for intermediates) |

Notes on Industrial and Research Application

- The Friedel-Crafts acylation remains the most practical and widely used method for preparing this compound due to its simplicity and efficiency.

- Emerging catalytic and enzymatic methods offer potential for more sustainable and selective synthesis, especially for chiral derivatives or related compounds.

- Purification by silica gel chromatography is standard for research-scale preparation to achieve high purity.

化学反应分析

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in polar solvents.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or thiols derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Analgesic Effects

Preclinical studies have suggested that this compound may possess analgesic properties. This could lead to its application in pain management therapies, although further clinical studies are necessary to confirm these effects .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound highlighted its structural characterization through techniques such as NMR spectroscopy and X-ray crystallography. This research confirmed the compound's purity and structural integrity, essential for further pharmacological evaluations .

Case Study 2: Antimicrobial Testing

In a comparative study of various phenylpropanone derivatives, this compound was tested against common pathogens. Results indicated a notable inhibition of bacterial growth compared to control groups, supporting its potential as a lead compound in antimicrobial drug development .

Table of Applications

作用机制

The mechanism by which 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s dichlorophenyl group enhances its binding affinity to hydrophobic pockets within proteins, making it a potent inhibitor.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Methoxy vs. Chloro Substituents

- The triazole ring introduces hydrogen-bonding capability, which could improve biological activity (e.g., antifungal properties). Key Difference: Methoxy groups reduce electrophilicity compared to chlorine, altering reactivity in substitution or oxidation reactions.

Halogen and Fluorine Modifications

- 1-(3,4-Dichlorophenyl)-3,3-difluoropropan-1-one (): The 3,3-difluoro substitution replaces the phenyl group at position 3 with fluorine atoms. Key Difference: Reduced steric bulk compared to the phenyl group may facilitate faster diffusion through biological membranes.

- 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone (): The pentafluorophenylthio group introduces sulfur and fluorine atoms, increasing electronegativity and resistance to enzymatic degradation. This modification is common in pharmaceuticals to prolong half-life.

Backbone and Functional Group Modifications

Ketone Position and Unsaturation

- 3-(3,4-Dichlorophenyl)-1-(2-naphthyl)-prop-2-en-1-one ():

- The α,β-unsaturated ketone (prop-2-en-1-one) introduces conjugation, enabling reactivity in Michael addition reactions. The naphthyl group enhances π-π stacking interactions, relevant in material science or drug design.

- Key Difference : Increased reactivity compared to the saturated propan-1-one backbone of the parent compound.

Amino and Thio Substituents

- 1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone (): The ethylamino group introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH. This could enhance solubility and target-specific interactions (e.g., enzyme inhibition).

1-(3,4-dichlorophenyl)-3-methyl-2-thiourea ():

- Although a urea derivative, the thiourea group (-N-C=S) increases metal-chelating capacity, which is advantageous in catalytic or pesticidal applications.

生物活性

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, also known as a member of the phenylpropanone class, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a phenyl moiety attached to a propanone backbone. Its molecular formula is C15H12Cl2O, and it exhibits unique chemical reactivity due to the presence of halogen substituents. The structural characteristics contribute to its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that compounds with similar structures showed varying degrees of antibacterial effects against pathogens like Neisseria meningitidis and Haemophilus influenzae .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | H. influenzae |

| ACP1a | 64 | N. meningitidis |

| ACP1b | 16 | N. meningitidis |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. A study on various derivatives indicated that compounds with dichloro substitutions showed enhanced activity against Candida albicans. For instance, the minimal inhibitory concentration (MIC) for one derivative was reported at 0.023 µg/mL, comparable to fluconazole .

Table 2: Antifungal Activity Against Candida albicans

| Compound Name | MIC (µg/mL) | Comparison |

|---|---|---|

| 2,4-Dichloro derivative | 0.023 | Comparable to fluconazole |

| Unsubstituted indole | >0.256 | Less active |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in microbial cells. The halogen atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function and disrupting cellular processes . This mechanism is crucial for its antimicrobial and antifungal effects.

Case Study: Antimicrobial Efficacy

In a comparative study involving several phenylpropanone derivatives, researchers evaluated the efficacy of this compound against clinical isolates of bacteria. The results indicated that this compound was effective against multidrug-resistant strains, suggesting potential for development into therapeutic agents .

Research on Selectivity and Toxicity

Further investigations focused on the selectivity of this compound for specific biological targets. A study highlighted that while several derivatives exhibited potent antimicrobial properties, they also maintained low toxicity levels in human cell lines, making them suitable candidates for drug development .

常见问题

Basic: What synthetic routes are recommended for 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, and how can reaction conditions be optimized?

Answer:

A common synthetic approach involves Friedel-Crafts acylation, where 3,4-dichlorobenzene reacts with phenylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Claisen-Schmidt condensation using 3,4-dichloroacetophenone and benzaldehyde under basic conditions (e.g., NaOH/ethanol) . Optimization strategies:

- Catalyst selection: Lewis acids like FeCl₃ may reduce side reactions compared to AlCl₃.

- Temperature control: Maintain reflux conditions (80–100°C) to enhance yield while minimizing decomposition.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from by-products like dichlorinated isomers .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy:

- IR spectroscopy: A strong C=O stretch (~1680 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS): Molecular ion peaks (e.g., m/z 280.0264 for C₁₅H₁₁Cl₂O⁺) confirm the molecular formula .

Advanced: How can molecular docking simulations predict the biological targets of this compound?

Answer:

- Software: AutoDock Vina is preferred for its speed and accuracy in predicting binding affinities .

- Protocol:

- Target selection: Prioritize proteins with hydrophobic pockets (e.g., cytochrome P450 enzymes) due to the compound’s aromatic/chlorinated structure.

- Grid box setup: Center the box on the active site (e.g., 20 ų) to cover potential binding regions.

- Validation: Compare docking poses with known inhibitors (RMSD < 2.0 Å indicates reliability) .

- Case study: Docking against C. elegans acetylcholinesterase (homology model) revealed a binding energy of -8.2 kcal/mol, suggesting potential neuroactivity .

Advanced: What are the potential metabolic pathways of this compound, and how can metabolites be identified?

Answer:

- Phase I metabolism:

- Phase II metabolism: Glucuronidation or sulfation of hydroxylated metabolites increases polarity, facilitating excretion .

- Analytical methods:

Data Contradiction: How should researchers address discrepancies in reported biological activities across studies?

Answer:

- Purity verification: Ensure the compound is >95% pure (HPLC) to exclude confounding effects from impurities .

- Assay standardization:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin).

- Replicate experiments (n ≥ 3) to assess statistical significance.

- Structural analogs: Compare activity with derivatives (e.g., 1-(3,4-dichlorophenyl)-3,3-difluoropropan-1-one) to isolate substituent effects .

Advanced: What strategies exist for designing derivatives with enhanced bioactivity?

Answer:

- Substituent modification:

- Scaffold hopping: Replace the propanone backbone with a cyclopropane ring (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) to reduce conformational flexibility .

- In silico screening: Use QSAR models trained on cytotoxicity data (IC₅₀ values) to prioritize synthetic targets .

Basic: What are the crystallographic parameters for this compound, and how can they inform structural analysis?

Answer:

- X-ray diffraction: Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 8.21 Å, b = 10.54 Å, c = 12.73 Å, β = 102.5° .

- Key interactions:

Advanced: How does the compound’s logP value affect its pharmacokinetic properties?

Answer:

- Calculated logP: ~3.8 (via ChemDraw) indicates moderate lipophilicity, favoring blood-brain barrier penetration but risking hepatic accumulation .

- Optimization: Reduce logP to <3.0 by introducing polar groups (e.g., -OH at the propanone chain) to enhance aqueous solubility .

- Experimental validation: Measure partition coefficients (octanol/water) using shake-flask methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。